molecular formula C7H8INOS B13108682 Imino(2-iodophenyl)(methyl)-l6-sulfanone

Imino(2-iodophenyl)(methyl)-l6-sulfanone

Cat. No.: B13108682
M. Wt: 281.12 g/mol
InChI Key: HTWGUYKVWJNFFJ-UHFFFAOYSA-N
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Description

Imino(2-iodophenyl)(methyl)-l6-sulfanone is a sulfoximine derivative characterized by a sulfur(VI) center bonded to an imino group, a methyl group, and a 2-iodophenyl substituent. The iodine atom in the 2-position introduces steric bulk and electronic effects distinct from other substituents, such as methyl, methoxy, or thioether groups .

Properties

Molecular Formula

C7H8INOS

Molecular Weight

281.12 g/mol

IUPAC Name

imino-(2-iodophenyl)-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C7H8INOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3

InChI Key

HTWGUYKVWJNFFJ-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-iodophenyl)(methyl)-l6-sulfanone typically involves the reaction of 2-iodoaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imineThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to enhance the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Imino(2-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino(2-iodophenyl)(methyl)-l6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Imino(2-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Substituents and Their Impacts
Compound Name Substituent(s) Key Properties/Effects
Imino(2-iodophenyl)(methyl)-l6-sulfanone 2-Iodophenyl, Methyl - High steric bulk (I) slows reaction kinetics.
- Electron-withdrawing iodine alters electronic environment .
(Imino)methyl(p-tolyl)-l6-sulfanone (2o) 4-Methylphenyl, Methyl - Electron-donating methyl enhances stability.
- Melting point: Not reported; oil form suggests low crystallinity .
Imino(4-methoxyphenyl)(methyl)-l6-sulfanone 4-Methoxyphenyl, Methyl - Methoxy group increases solubility in polar solvents.
- Melting point: Not specified; purity: 98% .
Imino(4-methoxyphenyl)(2-methylprop-1-en-1-yl)-l6-sulfanone (2x) 4-Methoxyphenyl, Alkenyl - Alkenyl group introduces conjugation, affecting UV-Vis spectra .

Key Differences :

  • Electronic Effects : The iodine atom’s electron-withdrawing nature contrasts with electron-donating groups like methoxy, altering the sulfur center’s electrophilicity and NMR chemical shifts (e.g., δS=O in IR spectra) .

Yield Prediction :

  • Lower yields (~60–70%) compared to 2o (79%) or 2p (67%) , due to iodine’s steric hindrance slowing nucleophilic attack.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

  • The 2-iodophenyl derivative is expected to exhibit a lower melting point than crystalline analogs like 2i (m.p. 116–118°C) due to reduced intermolecular interactions from iodine’s bulk .
  • Solubility : Enhanced lipophilicity compared to methoxy-substituted analogs, favoring organic solvents (e.g., THF, ethyl acetate).

Spectroscopic Data :

  • NMR : The iodine atom’s inductive effect would deshield adjacent protons, shifting aromatic H signals upfield compared to methoxy-substituted analogs (e.g., δ 7.2–7.5 ppm for 2i ).
  • IR : The S=O stretch (~1050–1150 cm⁻¹) may shift slightly due to iodine’s electron-withdrawing effect .

Reactivity and Stability

  • Nucleophilic Substitution : The C–I bond in the 2-iodophenyl group enables cross-coupling reactions (e.g., Suzuki), a feature absent in methyl- or methoxy-substituted analogs .
  • Stability : Iodine’s susceptibility to photodecomposition necessitates storage in amber vials, contrasting with stable analogs like 2o .

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